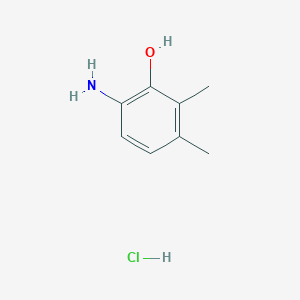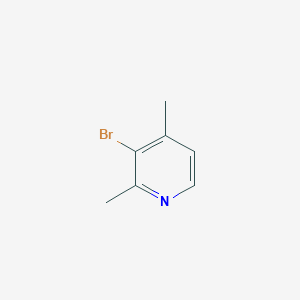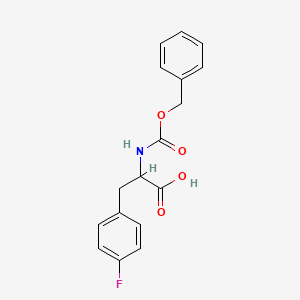
4-Butylbenzene-1,2-diol
Descripción general
Descripción
4-Butylbenzene-1,2-diol is an organic compound with the molecular formula C10H14O2 . It can be synthesized from o-phenylenediamine and 2-methylpropene through a heating reaction .
Synthesis Analysis
The synthesis of 4-Butylbenzene-1,2-diol typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .Molecular Structure Analysis
The molecular structure of 4-Butylbenzene-1,2-diol consists of a benzene ring substituted with a butyl group . The molecular weight is approximately 166.21700, and the molecular formula is C10H14O2 .Chemical Reactions Analysis
Benzene, the base molecule in 4-Butylbenzene-1,2-diol, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
4-Butylbenzene-1,2-diol is likely a clear, colorless liquid at room temperature, with a characteristic aromatic smell . It has a boiling point of approximately 300ºC and a density of 1.092 .Aplicaciones Científicas De Investigación
Polymerization Inhibition
4-Butylbenzene-1,2-diol: is widely used as an inhibitor in the polymerization of reactive monomers such as butadiene, styrene, and vinyl acetate . By preventing premature polymerization, it ensures the stability and quality of the monomers during storage and transport.
Stabilizer in Polyurethane Manufacturing
In the production of polyurethane, 4-BUTYLPYROCATECHOL acts as a stabilizer. It helps to control the reaction rates and prevents unwanted side reactions, which could otherwise affect the properties of the final polyurethane product .
Synthesis of Tungsten Oxide Nanoparticles
This compound plays a crucial role in the synthesis of tungsten oxide nanoparticles through a nonaqueous sol-gel process. The presence of 4-BUTYLPYROCATECHOL aids in controlling the size and distribution of the nanoparticles, which are essential for applications in photocatalysis and as electrochromic materials .
Antioxidant in Organic Synthesis
As an antioxidant, 4-Butylbenzene-1,2-diol is utilized in organic synthesis to prevent oxidation of sensitive compounds. Its antioxidant properties help maintain the integrity of the compounds during the synthesis process .
Analytical Chemistry
In analytical chemistry, 4-BUTYLPYROCATECHOL is used as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and ensures the accuracy of analytical results .
Environmental Studies
Due to its specific chemical properties, 4-Butylbenzene-1,2-diol is used in environmental studies to understand the behavior of similar organic compounds in natural settings. It serves as a model compound for studying transport, degradation, and bioaccumulation .
Chemical Research
Researchers use 4-BUTYLPYROCATECHOL in chemical research to study reaction mechanisms and kinetics. Its well-defined structure and reactivity make it an ideal candidate for fundamental research in organic chemistry .
Safety and Handling Applications
The safety data sheets of 4-Butylbenzene-1,2-diol provide valuable information on handling, storage, and disposal of the compound. This information is crucial for laboratories and industries to maintain a safe working environment .
Safety and Hazards
Exposure to 4-Butylbenzene-1,2-diol can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers One relevant paper discusses the isolation of 4-allylbenzene-1,2-diol from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The compound was shown to have strong antibacterial activity against four plant pathogens . This research suggests potential applications of 4-Butylbenzene-1,2-diol in the development of new pesticides .
Mecanismo De Acción
Target of Action
The primary target of 4-Butylbenzene-1,2-diol is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties can impact the bioavailability of the compound.
Result of Action
The result of the action of 4-Butylbenzene-1,2-diol is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Butylbenzene-1,2-diol.
Propiedades
IUPAC Name |
4-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPWYRENKSWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559498 | |
| Record name | 4-Butylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2525-05-5 | |
| Record name | 4-Butylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















